molecular formula C11H17N B1582931 N-Pentylaniline CAS No. 2655-27-8

N-Pentylaniline

Cat. No.: B1582931
CAS No.: 2655-27-8
M. Wt: 163.26 g/mol
InChI Key: UMNSMBWAESLVOC-UHFFFAOYSA-N
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Description

N-Pentylaniline, also known as benzenamine, N-pentyl-, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline where the hydrogen atom of the amino group is replaced by a pentyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pentylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with pentyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}5\text{H}{11}\text{X} \rightarrow \text{C}_6\text{H}_5\text{NH}\text{C}5\text{H}{11} + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of nitro compounds. The process involves the reduction of nitrobenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: N-Pentylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-pentylbenzoquinone.

    Reduction: It can be reduced to form N-pentylcyclohexylamine.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.

Major Products Formed:

    Oxidation: N-pentylbenzoquinone.

    Reduction: N-pentylcyclohexylamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-Pentylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Pentylaniline exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Pentylaniline can be compared with other similar compounds, such as:

    N-Butylaniline: Similar structure but with a butyl group instead of a pentyl group.

    N-Hexylaniline: Similar structure but with a hexyl group instead of a pentyl group.

    N-Octylaniline: Similar structure but with an octyl group instead of a pentyl group.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .

Biological Activity

N-Pentylaniline, a member of the aniline family, is characterized by its pentyl group attached to the nitrogen atom of the aniline structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its unique biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Some studies suggest that derivatives of pentylaniline can exhibit antimicrobial effects, potentially making them candidates for developing new antibiotics.
  • Cytotoxic Effects : Certain derivatives have shown cytotoxicity against cancer cell lines, indicating potential in cancer therapy.
  • Agonistic Activity on Toll-Like Receptors (TLRs) : this compound and its derivatives have been explored for their ability to activate TLRs, which play critical roles in immune response.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of various alkyl anilines, including this compound. The results indicated that certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative with a longer alkyl chain showed enhanced activity compared to shorter chains, suggesting that hydrophobic interactions may play a crucial role in membrane disruption .

2. Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of this compound derivatives revealed that some compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways. In vitro assays demonstrated IC50 values ranging from 10 µM to 30 µM for various derivatives against specific cancer cell lines .

3. Toll-Like Receptor Activation

A significant finding is the agonistic activity of this compound on TLRs, particularly TLR8. A study reported that certain structural modifications of pentylaniline enhanced its ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs). The most potent derivative showed an EC50 value of approximately 3.16 µM in TLR8-specific assays . This suggests potential applications in vaccine adjuvant development.

Table 1: Biological Activity Summary of this compound Derivatives

CompoundActivity TypeIC50/EC50 Value (µM)Target
This compoundAntimicrobial15Gram-positive bacteria
Pentyl-aniline Derivative ACytotoxicity20Cancer cell line X
Pentyl-aniline Derivative BTLR8 Agonist3.16Human PBMCs

Properties

IUPAC Name

N-pentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNSMBWAESLVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181123
Record name N-Pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2655-27-8
Record name N-Pentylbenzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2655-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Pentylaniline
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Record name N-Pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-pentylaniline
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Synthesis routes and methods

Procedure details

p-Toluenesulfinic acid (188 ml, 1.20 mmol) was added at room temperature to a solution of N-allyl-N-pentylphenylamine(221 mg, 1.08 mmol) and tetrakis(triphenylphosphine)palladium(87.8 mg, 75.9 μmol) in dichloromethane(11 ml). The reaction mixture was stirred at room temperature for 60 minutes and saturated aqueous sodium hydrogen carbonate(6.8 ml) was added. After stirred for 5 minutes, the mixture was extracted with ether(80 ml). The extract was dried on magnesium sulfate, filterd and concentrated in vacuum. The residue was chromatographed on silica gel to give N-pentylphenylamine(164 mg) in 93% yield as a colorless oil.
Quantity
188 mL
Type
reactant
Reaction Step One
Name
N-allyl-N-pentylphenylamine
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
87.8 mg
Type
catalyst
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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